Correction of Interindividual Recovery Variability: Stable Isotope-Labeled vs. Non-Isotopic Internal Standards
In a direct head-to-head comparison, Lapatinib-d7 Dihydrochloride (as an isotope-labeled IS) was essential to correct for interindividual variability in lapatinib recovery from cancer patient plasma, a feat not achievable with a non-isotopic IS. The recovery of lapatinib from 6 different patient plasma samples varied up to 3.5-fold (range: 16–56%). While both the isotope-labeled (lapatinib-d3) and non-isotope-labeled (zileuton) IS methods showed acceptable accuracy (within 100±10%) and precision (<11%) in pooled human plasma, only the isotope-labeled IS could correct for this variability in individual patient samples [1]. Failure to correct for this variability using a non-isotopic IS would lead to a significant analytical error in quantifying the parent drug, lapatinib.
| Evidence Dimension | Correction of Interindividual Recovery Variability in Patient Plasma |
|---|---|
| Target Compound Data | Successfully corrects for 3.5-fold recovery variability (16–56%) |
| Comparator Or Baseline | Non-isotope-labeled internal standard (zileuton) |
| Quantified Difference | Non-isotopic IS fails to correct; isotope-labeled IS is essential |
| Conditions | LC-MS/MS analysis of lapatinib in plasma from 6 cancer patients; recovery assessed after exhaustive organic solvent extraction. |
Why This Matters
This directly proves the necessity of using the isotope-labeled analog; procurement of a non-isotopic alternative will result in inaccurate patient sample quantification, compromising pharmacokinetic studies and therapeutic drug monitoring.
- [1] Wu J, et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Dec 15;941:100-8. doi: 10.1016/j.jchromb.2013.10.011. PMID: 24189203; PMCID: PMC3848027. View Source
